molecular formula C10H13BrN2O B1280770 4-((5-Bromopyridin-2-yl)methyl)morpholine CAS No. 294851-95-9

4-((5-Bromopyridin-2-yl)methyl)morpholine

Cat. No. B1280770
M. Wt: 257.13 g/mol
InChI Key: NWPUIXHXLHVEEN-UHFFFAOYSA-N
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Patent
US07897599B2

Procedure details

Thionyl chloride (0.57 g, 5 mmol) in DCM (2 mL) was added dropwise to a stirred solution of (5-bromo-pyridin-2-yl)-methanol (0.3 g, 1.59 mmol) in DCM (5 mL) while cooling to 0° C. The mixture was allowed to warm to room temperature and, after 1 h, evaporated to low volume in vacuo. The residue was dissolved in CHCl3, and a solution of morpholine (0.41 g, 5 mmol) in CHCl3 was added at 0° C. After 3 h, the reaction was completed. The solvent was evaporated and addition of ether afforded the target compound (85%) as a white solid. Calculated mass=257. Observed mass=258
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[Br:5][C:6]1[CH:7]=[CH:8][C:9]([CH2:12]O)=[N:10][CH:11]=1.[NH:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1>C(Cl)Cl.C(Cl)(Cl)Cl>[Br:5][C:6]1[CH:7]=[CH:8][C:9]([CH2:12][N:14]2[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)=[N:10][CH:11]=1

Inputs

Step One
Name
Quantity
0.57 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.3 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)CO
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.41 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature and, after 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
evaporated to low volume in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CHCl3
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
addition of ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)CN1CCOCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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